1-Hexylimidazole
Overview
Description
1-Hexylimidazole, also known as 1-hexyl-2-imidazole, is an aliphatic heterocyclic compound with the molecular formula C7H13N3. It is a colorless liquid that is soluble in water and organic solvents, and is used in a variety of industrial and research applications. 1-Hexylimidazole has been studied for its properties as a ligand for metal ions, its ability to form hydrogen bonds, and its potential as a fuel additive. In addition, it has been used as a reagent in the synthesis of various organic compounds.
Scientific Research Applications
Pharmacological Activity and COX-2 Inhibition
1-Hexylimidazole and its derivatives, specifically 1,5-diarylimidazoles, have been studied for their potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These compounds have shown significant in vitro and in vivo activity, leading to the development of potential pharmaceuticals like UR-8880 for clinical trials (Almansa et al., 2003).
Drug Metabolizing Enzyme Activity
1-Hexylimidazole compounds have been observed to inhibit liver microsomal drug oxidations. This inhibition affects enzymes like aminopyrine demethylase, which plays a role in drug metabolism, thus extending the effects of drugs like hexobarbitone in mice (Palmer & Cawthorne, 1974).
Synthesis of Acetylated Bioactive Compounds
1-Hexylimidazole derivatives are utilized in the synthesis of acetylated compounds. Specifically, 1-acetylimidazole, combined with certain catalysts, has shown high regioselectivity and yield in the acetylation of primary hydroxyl and amino groups, which is significant for the development of bioactive molecules (Nardi et al., 2017).
Flammability and Decomposition Hazards
In industrial applications, 1-hexylimidazole compounds like 1-hexyl-3-methylimidazolium chloride have been shown to pose increased flammability hazards at high temperatures. This is due to their chemical decomposition, which releases flammable gases and decreases the flash point (Liaw et al., 2019).
Cancer Drug Delivery Systems
A class of N-linked imidazoles, including derivatives of 1-hexylimidazole, has been explored as pH-sensitive, cleavable linkers in cancer drug delivery systems. These compounds exhibit accelerated hydrolysis in mild acidic conditions, making them suitable for controlled release of anticancer agents (Kong et al., 2007).
Anticancer and Antiproliferative Activity
Some sulfur-containing analogs of 1-hexylimidazole have shown selectivity towards certain cancer cells, like laryngeal cancer cells. They induce apoptosis and cell cycle arrest, highlighting their potential in cancer therapy (Haridevamuthu et al., 2023).
properties
IUPAC Name |
1-hexylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-3-4-5-7-11-8-6-10-9-11/h6,8-9H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWVFQAPOGAVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187175 | |
Record name | 1H-Imidazole, 1-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexylimidazole | |
CAS RN |
33529-01-0 | |
Record name | 1H-Imidazole, 1-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 1-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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